

An In-depth Technical Guide to the Synthesis and Characterization of Diisooctyl Phosphate

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Compound of Interest

Compound Name: *Diisooctyl phosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **diisooctyl phosphate**, a significant organophosphorus compound with applications as a metal extractant, plasticizer, and surfactant precursor.^[1] This document details experimental protocols for its synthesis and outlines the analytical techniques used for its characterization, supported by quantitative data and visual workflows.

Physicochemical Properties

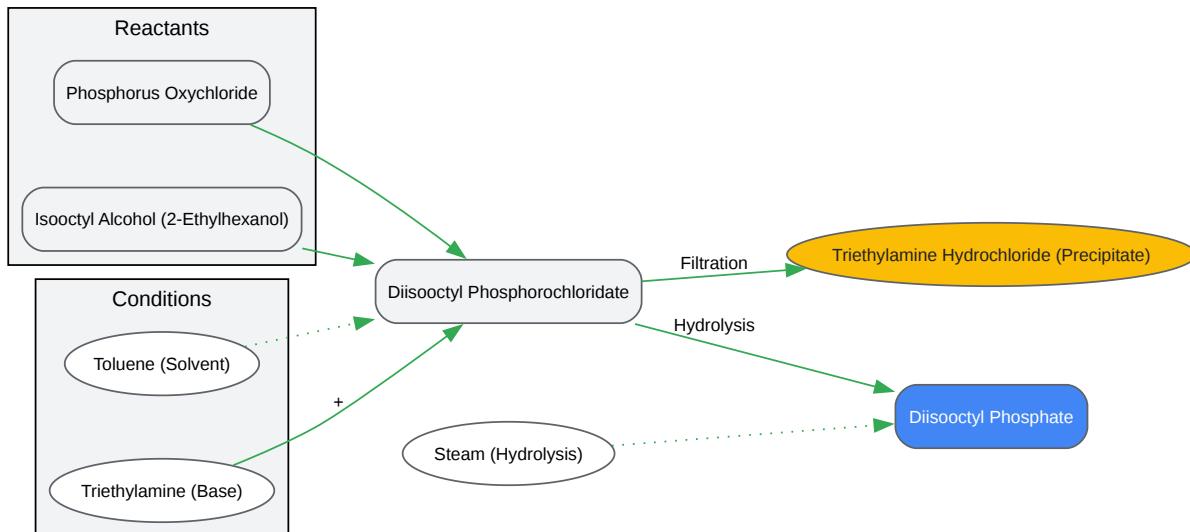
Diisooctyl phosphate is a colorless, viscous liquid that is insoluble in water but soluble in common organic solvents.^[1] It is recognized as a corrosive substance that can cause severe skin burns and eye damage.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₅ O ₄ P	[3]
Molecular Weight	322.42 g/mol	[3]
Appearance	Colorless, transparent, viscous liquid	[1]
Boiling Point	209 °C at 1.33 kPa	[1]
Freezing Point	-60 °C	[1]
Relative Density	0.973 g/cm ³ (25/25 °C)	[1]
Refractive Index	1.4420 (25 °C)	[1]
Flash Point	196 °C	[1]
Solubility	Soluble in common organic solvents and alkalis; insoluble in water.	[1]

Synthesis of Diisooctyl Phosphate

The synthesis of **diisooctyl phosphate** is most commonly achieved through the esterification of isooctyl alcohol (often referred to as 2-ethylhexanol in the literature) with a phosphorylating agent, such as phosphorus oxychloride or phosphorus pentoxide.[1][4] A general two-step process involves the formation of a dialkyl phosphite intermediate, followed by hydrolysis.[5]

Synthesis Pathway

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Synthesis Pathway of Diisooctyl Phosphate.

Experimental Protocol: Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This protocol is adapted from established methods for the synthesis of dialkyl phosphates.[\[5\]](#)

Materials:

- Phosphorus oxychloride (POCl_3)
- 2-Ethylhexanol
- Triethylamine (Et_3N)
- Toluene

- Deionized water (for steam generation)

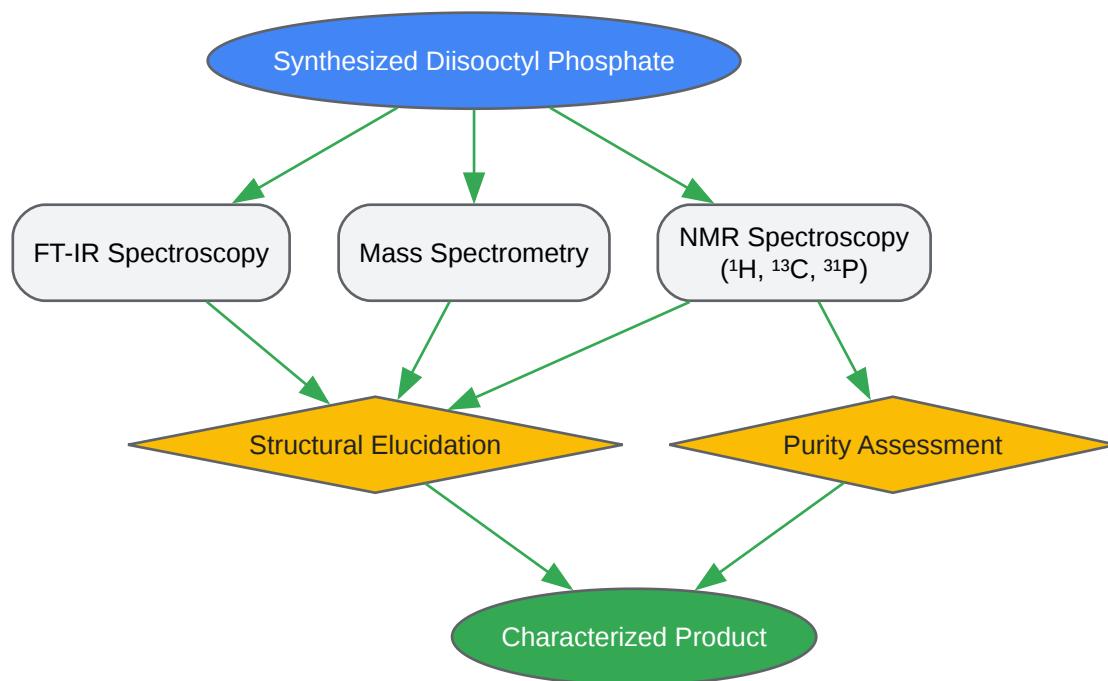
Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, add phosphorus oxychloride and toluene.
- Addition of Reactants: Cool the flask in an ice bath. A mixture of 2-ethylhexanol and triethylamine is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. A white precipitate of triethylamine hydrochloride will form.
- Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Hydrolysis: Transfer the filtrate to a suitable vessel and introduce steam to hydrolyze the intermediate diisooctyl phosphorochloridate.
- Work-up: After hydrolysis, separate the organic layer. Wash the organic layer with water, followed by a brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **diisooctyl phosphate**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization of Diisooctyl Phosphate

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized **diisooctyl phosphate**.

Characterization Workflow



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Workflow for the Characterization of **Diisooctyl Phosphate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **diisooctyl phosphate**. ¹H, ¹³C, and ³¹P NMR are typically performed. While specific high-resolution spectra for **diisooctyl phosphate** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from closely related compounds like di(2-ethylhexyl) phosphate (D2EHPA).

3.2.1. ¹H NMR Spectroscopy

- Experimental Protocol: A sample of **diisooctyl phosphate** is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
- Expected Chemical Shifts for Di(2-ethylhexyl) phosphate:

Protons	Chemical Shift (δ , ppm)	Multiplicity
CH ₃	0.8-1.0	t
CH ₂	1.2-1.5	m
CH	1.5-1.7	m
O-CH ₂	3.9-4.1	m
P-OH	Variable (broad singlet)	s

3.2.2. ^{13}C NMR Spectroscopy

- Experimental Protocol: A sample is dissolved in a deuterated solvent, and the ^{13}C NMR spectrum is acquired, often with proton decoupling.
- Expected Chemical Shifts for Di(2-ethylhexyl) phosphate:[6]

Carbon	Chemical Shift (δ , ppm)
CH ₃	~10-14
CH ₂	~23-39
CH	~30-40
O-CH ₂	~67-68

3.2.3. ^{31}P NMR Spectroscopy

- Experimental Protocol: The ^{31}P NMR spectrum is recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[7][8]
- Expected Chemical Shift: For dialkyl hydrogen phosphates, the ^{31}P chemical shift is expected to be in the range of 0 to 5 ppm.[9][10] The presence of a single peak confirms the formation of the desired phosphate ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- Experimental Protocol: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the IR spectrum is recorded.
- Characteristic IR Absorption Bands for Di(2-ethylhexyl) phosphoric acid:[11][12][13]

Wavenumber (cm ⁻¹)	Assignment
~2950-2850	C-H stretching (alkyl groups)
~2300	P-OH stretching
~1230	P=O stretching
~1030	P-O-C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Experimental Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum shows the molecular ion peak and various fragment ions.
- Fragmentation Pattern of Di(2-ethylhexyl) phosphoric acid: A mass spectrometric study of D2EHPA reveals a very low intensity for the parent molecular ion.[1] The fragmentation is characterized by the loss of the alkyl groups and rearrangements.[1] Key fragment ions include those corresponding to the loss of a C₈H₁₇ group and the formation of protonated phosphoric acid species.[1]

Conclusion

The synthesis of **diisooctyl phosphate** can be reliably achieved through the esterification of isooctyl alcohol with phosphorus oxychloride. A comprehensive characterization using NMR, FT-IR, and mass spectrometry is essential to confirm the structure and purity of the final

product. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile organophosphorus compound.

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